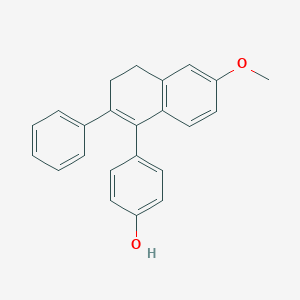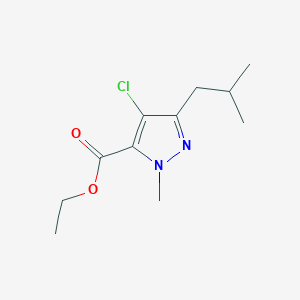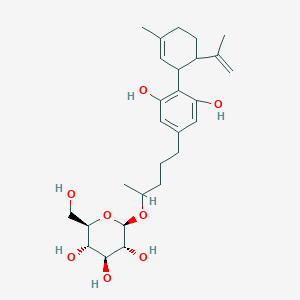
4''-Hydroxycannabidiol glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4''-Hydroxycannabidiol glucoside, also known as HCBG, is a natural compound found in the hemp plant. It is a derivative of cannabidiol (CBD), a non-psychoactive cannabinoid that has been studied extensively for its potential therapeutic benefits. HCBG has gained attention in recent years due to its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4''-Hydroxycannabidiol glucoside is not fully understood, but it is believed to interact with the endocannabinoid system (ECS) in the body. The ECS is a complex system of receptors and neurotransmitters that plays a role in regulating various physiological processes such as pain, inflammation, and mood. 4''-Hydroxycannabidiol glucoside is thought to interact with the CB1 and CB2 receptors of the ECS, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4''-Hydroxycannabidiol glucoside has several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has neuroprotective effects, which may help to prevent or slow the progression of neurological disorders. Additionally, 4''-Hydroxycannabidiol glucoside has been shown to have analgesic properties, which make it a promising candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 4''-Hydroxycannabidiol glucoside in lab experiments is that it is a natural compound that can be synthesized from CBD, which is readily available. Additionally, 4''-Hydroxycannabidiol glucoside has been shown to have low toxicity, which makes it a safe compound to work with in the lab. However, one limitation of using 4''-Hydroxycannabidiol glucoside in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on 4''-Hydroxycannabidiol glucoside. One area of interest is the potential use of 4''-Hydroxycannabidiol glucoside in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4''-Hydroxycannabidiol glucoside and how it interacts with the ECS. Finally, more studies are needed to explore the potential therapeutic benefits of 4''-Hydroxycannabidiol glucoside in other areas such as pain management and inflammation.
Synthesis Methods
4''-Hydroxycannabidiol glucoside can be synthesized from CBD using a chemical reaction that involves the addition of a glucose molecule to the hydroxyl group at position 4 of the CBD molecule. This reaction can be carried out using various methods, including enzymatic and chemical synthesis.
Scientific Research Applications
4''-Hydroxycannabidiol glucoside has been the subject of several scientific studies exploring its potential therapeutic benefits. Research has shown that 4''-Hydroxycannabidiol glucoside has anti-inflammatory, neuroprotective, and analgesic properties, which make it a promising candidate for the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
126420-96-0 |
|---|---|
Product Name |
4''-Hydroxycannabidiol glucoside |
Molecular Formula |
C27H40O8 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[5-[3,5-dihydroxy-4-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)phenyl]pentan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H40O8/c1-14(2)18-9-8-15(3)10-19(18)23-20(29)11-17(12-21(23)30)7-5-6-16(4)34-27-26(33)25(32)24(31)22(13-28)35-27/h10-12,16,18-19,22,24-33H,1,5-9,13H2,2-4H3/t16?,18?,19?,22-,24-,25+,26-,27-/m1/s1 |
InChI Key |
OWBLNEPLKCQEFJ-WAIIOJGYSA-N |
Isomeric SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCC(C)OC3C(C(C(C(O3)CO)O)O)O)O |
synonyms |
4''-hydroxy-CBD glucoside 4''-hydroxycannabidiol glucoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



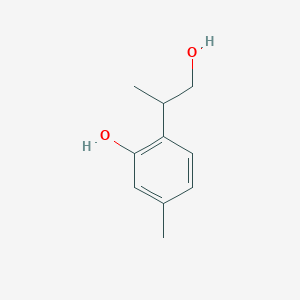
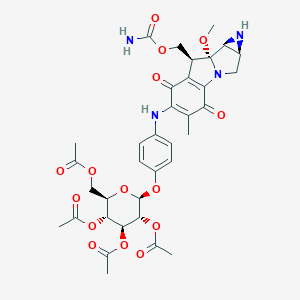

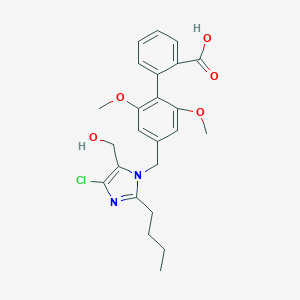



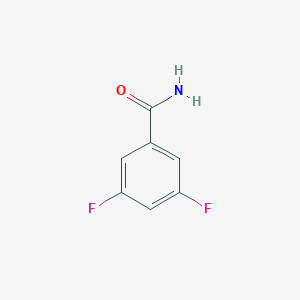
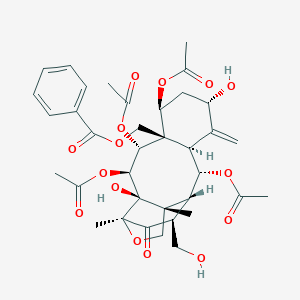
![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)

